N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, also known as BPN14770, is a novel small molecule drug that has been the subject of extensive scientific research in recent years. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.
Wirkmechanismus
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that plays a key role in the regulation of cAMP signaling in the brain. By inhibiting PDE4D, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide increases the levels of cAMP in neurons, which in turn promotes the activation of downstream signaling pathways that are involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include increasing the levels of cAMP in neurons, reducing the levels of inflammatory cytokines in the brain, and promoting the growth and survival of neurons. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of schizophrenia in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its high selectivity for PDE4D, which minimizes the risk of off-target effects. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide. These include:
1. Further preclinical studies to investigate the efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and traumatic brain injury.
2. Clinical trials to evaluate the safety and efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in humans, with a particular focus on Alzheimer's disease and Fragile X syndrome.
3. Development of more potent and selective PDE4 inhibitors based on the structure of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of improving its efficacy and reducing the risk of side effects.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of identifying new targets for drug development.
In conclusion, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is a promising small molecule drug that has shown potential as a treatment for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide was synthesized using a multi-step process that involved the coupling of a piperidine derivative with a benzamide derivative, followed by a series of chemical modifications to optimize its pharmacological properties. The final product was obtained in high yield and purity using a combination of chromatographic and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been extensively studied in preclinical models of neurological and psychiatric disorders, and has shown promising results in improving cognitive function, reducing neuroinflammation, and restoring synaptic plasticity. In particular, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to improve memory and learning in mouse models of Alzheimer's disease and Fragile X syndrome, and to reduce the symptoms of schizophrenia in rat models.
Eigenschaften
IUPAC Name |
N-benzyl-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-3-19(2)18-26-14-12-22(13-15-26)28-23-11-7-10-21(16-23)24(27)25-17-20-8-5-4-6-9-20/h3-11,16,22H,12-15,17-18H2,1-2H3,(H,25,27)/b19-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJOFRFXQUJFP-QBROUFQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.